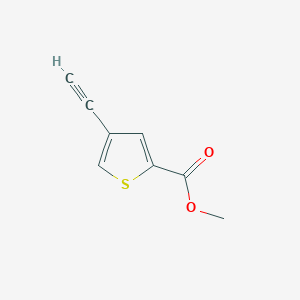

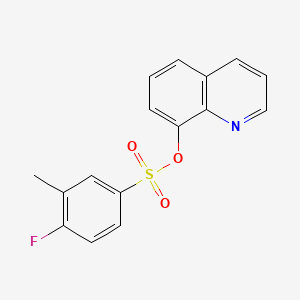

![molecular formula C14H9ClN6OS B2907889 1-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892748-66-2](/img/structure/B2907889.png)

1-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several different functional groups, including a chlorophenyl group, a thiophenyl group, an oxadiazole ring, and a triazole ring. These groups are common in many pharmaceuticals and other biologically active compounds, suggesting that this compound may have interesting biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of multiple heterocyclic rings. These rings may be able to adopt different conformations, and the presence of different functional groups will also affect the overall shape of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group might increase its lipophilicity, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound 1-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is involved in various synthetic pathways for creating novel chemical entities with potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to the specified chemical, has been explored for their antimicrobial activities. These compounds are synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines, leading to derivatives with significant bioactivity against various microorganisms (Bektaş et al., 2007). Additionally, the photochemistry of 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles has been studied, resulting in the formation of 1,2,4-triazoles, indazoles, and benzimidazoles, demonstrating the compound's versatility in synthetic organic chemistry (Buscemi, Vivona, & Caronna, 1996).

Antimicrobial and Nematocidal Activities

Research has identified derivatives of 1,2,4-oxadiazole and 1,2,4-triazole as having potent antimicrobial properties. A study on novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives showcased their synthesis and characterization, with the compounds being evaluated for their antimicrobial activity against various strains of bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents (Kaneria et al., 2016). Furthermore, compounds containing 1,2,4-oxadiazole and 1,3,4-thiadiazole amide moieties have shown significant nematocidal activity against Bursaphelenchus xylophilus, indicating their potential as lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022).

Apoptosis Induction and Anticancer Activity

The apoptosis-inducing capabilities of certain 1,2,4-oxadiazole derivatives have been explored, with some compounds exhibiting activity against breast and colorectal cancer cell lines. These compounds have been shown to arrest cells in the G(1) phase, followed by induction of apoptosis, highlighting their potential as anticancer agents. Structure-activity relationship (SAR) studies have further refined the understanding of their bioactive profiles, contributing to the development of targeted cancer therapies (Zhang et al., 2005).

Corrosion Inhibition

Research into the corrosion inhibition performance of thiazole and thiadiazole derivatives against iron corrosion has utilized density functional theory (DFT) calculations and molecular dynamics simulations. These studies aim to predict the efficacy of various compounds in protecting metal surfaces, with certain derivatives demonstrating promising results. Theoretical data align well with experimental findings, offering insights into designing effective corrosion inhibitors (Kaya et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN6OS/c15-8-4-1-2-5-9(8)21-12(16)11(18-20-21)14-17-13(19-22-14)10-6-3-7-23-10/h1-7H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCSNMNHAKNOFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

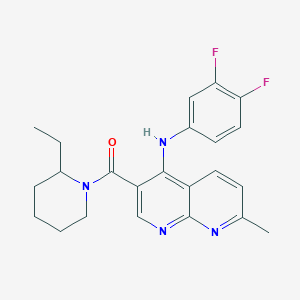

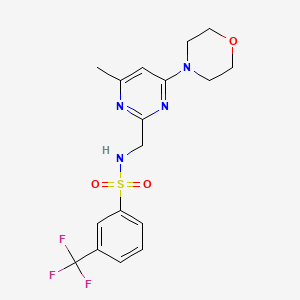

![2-[(2,5-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2907816.png)

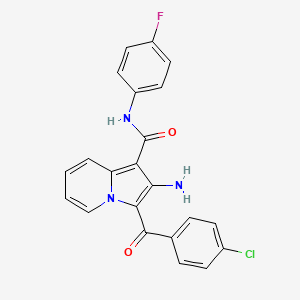

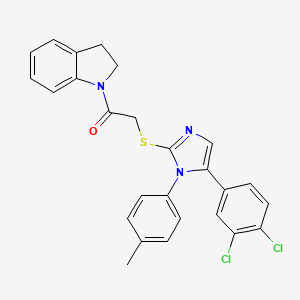

![2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2907818.png)

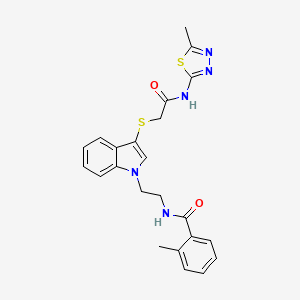

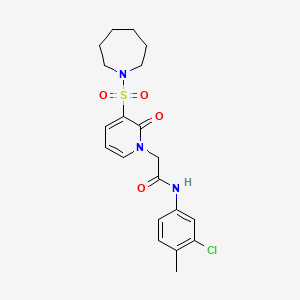

![4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2907819.png)

![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2907824.png)

![N-(4-cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2907827.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2907828.png)